molecular formula C19H17N5O4S B5457456 6-[(E)-2-(5-NITRO-2-FURYL)-1-ETHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

6-[(E)-2-(5-NITRO-2-FURYL)-1-ETHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Cat. No.: B5457456
M. Wt: 411.4 g/mol
InChI Key: GVIRNCIBRXILOL-VQHVLOKHSA-N
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Description

6-[(E)-2-(5-NITRO-2-FURYL)-1-ETHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound with a unique structure that includes a nitrofuran moiety, a triazino ring, and a benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(5-NITRO-2-FURYL)-1-ETHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves multiple steps, starting with the preparation of the nitrofuran derivative. The key steps include:

    Formation of the nitrofuran derivative: This involves the nitration of furan to obtain 5-nitrofuran.

    Vinylation: The nitrofuran derivative is then subjected to a vinylation reaction to introduce the ethenyl group.

    Cyclization: The vinylated nitrofuran is then reacted with appropriate reagents to form the triazino ring.

    Thioether formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-(5-NITRO-2-FURYL)-1-ETHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(5-NITRO-2-FURYL)-1-ETHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets. The nitrofuran moiety is known to interact with bacterial enzymes, leading to the generation of reactive oxygen species (ROS) that can damage bacterial DNA and proteins. The triazino ring and benzoxazepine core may also contribute to its biological activity by interacting with other cellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(E)-2-(5-NITRO-2-FURYL)-1-ETHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is unique due to its combination of a nitrofuran moiety, a triazino ring, and a benzoxazepine core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c1-2-11-29-19-21-18-17(22-23-19)13-5-3-4-6-14(13)20-15(28-18)9-7-12-8-10-16(27-12)24(25)26/h3-10,15,20H,2,11H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIRNCIBRXILOL-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C=CC4=CC=C(O4)[N+](=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)/C=C/C4=CC=C(O4)[N+](=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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